3-Bromo-5-fluorobenzonitrile
Overview
Description
3-Bromo-5-fluorobenzonitrile is a halogenated aromatic nitrile compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzonitriles, including 3-bromo-5-fluorobenzonitrile, has been explored through different methods. A notable approach for synthesizing 2-bromo-3-fluorobenzonitrile, which shares a similar halogenation pattern, involves the bromodeboronation of aryl boronic acids using NaOMe as a catalyst . Although this method does not directly synthesize 3-bromo-5-fluorobenzonitrile, it provides insight into the halodeboronation process that could be applicable to its synthesis. Additionally, an improved synthesis route for a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, has been reported, which starts with 3-bromo-5-fluorobenzonitrile and involves a Sonogashira coupling reaction .
Molecular Structure Analysis
The molecular structure of 3-bromo-5-fluorobenzonitrile has been studied using various spectroscopic methods. Vibrational spectroscopic investigations, including FTIR and FT-Raman spectra, have been conducted to analyze the fundamental modes of the compound . Computational methods such as density functional theory (DFT) have been used to determine the optimum molecular geometry and to compare with experimental values. The study of the molecular structure is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
3-Bromo-5-fluorobenzonitrile serves as a precursor for various chemical reactions. For instance, it has been used as a starting material for the synthesis of PET radioligand precursors . The presence of a nitrile group allows for further functionalization, such as conversion into amides or amines, which are valuable in pharmaceutical chemistry. The halogen atoms also provide opportunities for cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-5-fluorobenzonitrile are influenced by the presence of the halogen atoms and the nitrile group. The compound's vibrational spectra provide information about its structural properties . Theoretical calculations of non-linear optical (NLO) properties, polarizability, and hyperpolarizability offer insights into the electronic characteristics of the molecule. Additionally, natural bond orbital (NBO) analysis can reveal information about hyperconjugative interactions and charge delocalization within the molecule .
Scientific Research Applications
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Metabotropic Glutamate Subtype 5 Receptor Imaging
- Field : Medical Imaging
- Application : 3-Bromo-5-fluorobenzonitrile is used in the preparation of the radiotracer [18F]FPEB, which is a promising PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5) .
- Method : The radiotracer [18F]FPEB is synthesized and used in PET scans to image mGluR5 in the human brain .
- Results : This method allows for the quantification of mGluR5 receptors in the human brain, which can be useful in both within-subject studies (e.g., receptor occupancy) and between-subject studies (e.g., patients vs. healthy subjects) .
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OLED Applications
- Field : Organic Electronics
- Application : 3-Bromo-5-fluorobenzonitrile is used as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes in OLED applications .
- Method : The compound is used in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination to synthesize TADF dyes .
- Results : The resulting OLED device shows a maximum current efficiency of 16.3 cdA-1, a maximum powder efficiency of 12.2 lmW-1, and an external quantum efficiency of 5% .
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Vibrational Spectroscopic Investigations
- Field : Physical Chemistry
- Application : 3-Bromo-5-fluorobenzonitrile is used in vibrational spectroscopic investigations .
- Method : The FTIR and FT-Raman spectra of the compound are recorded and analyzed using density functional theory (DFT/B3LYP) method with 6-31+G(d,p) and 6-311++G(d,p) basis sets .
- Results : The results provide a complete vibrational assignment and analysis of the fundamental modes of the compound .
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Synthesis of Fluorinated Benzonitrile Building Block
- Field : Organic Synthesis
- Application : 3-Bromo-5-fluorobenzonitrile is used as a building block in the synthesis of fluorinated benzonitrile .
- Method : The specific synthetic route would depend on the target molecule, but it typically involves nucleophilic aromatic substitution reactions .
- Results : The resulting fluorinated benzonitrile compounds can be used in various applications, including drug discovery and OLED research .
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Preparation of Radiotracer [18F]FPEB
- Field : Radiochemistry
- Application : 3-Bromo-5-fluorobenzonitrile is used in the preparation of the radiotracer [18F]FPEB for PET imaging .
- Method : The compound is used in an automated radiosynthesis process to produce [18F]FPEB .
- Results : The resulting radiotracer can be used in clinical research for imaging the metabotropic glutamate subtype 5 receptor (mGluR5) .
- Synthesis of Fluorinated Benzonitrile Building Block
- Field : Organic Synthesis
- Application : 3-Bromo-5-fluorobenzonitrile is used as a building block in the synthesis of fluorinated benzonitrile .
- Method : The specific synthetic route would depend on the target molecule, but it typically involves nucleophilic aromatic substitution reactions .
- Results : The resulting fluorinated benzonitrile compounds can be used in various applications, including drug discovery and OLED research .
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADLVSLZPQYXIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382585 | |
Record name | 3-bromo-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluorobenzonitrile | |
CAS RN |
179898-34-1 | |
Record name | 3-Bromo-5-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179898-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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